{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid
Description
{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid is a sulfonamide derivative featuring a 3,4-dimethoxyphenyl group attached to a sulfonylamino-acetic acid backbone. Sulfonamide compounds are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory effects, making this class of molecules significant in medicinal chemistry .
The 3,4-dimethoxyphenyl moiety is a common pharmacophore in drug design, contributing to enhanced solubility and binding affinity due to its electron-rich aromatic system. For example, (3,4-Dimethoxyphenyl)acetic acid (homoveratric acid, CAS 93-40-3) is a well-documented intermediate in synthesizing cardiovascular drugs like papaverine and verapamil . However, the sulfonylamino modification in the target compound introduces distinct electronic and steric properties, which may alter reactivity and biological interactions compared to simpler acetic acid derivatives.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6S/c1-16-8-4-3-7(5-9(8)17-2)18(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMNLVAUUSTYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358415 | |
| Record name | {[(3,4-dimethoxyphenyl)sulfonyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93129-41-0 | |
| Record name | {[(3,4-dimethoxyphenyl)sulfonyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Using Sulfonyl Chlorides
The primary synthesis route involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with glycine in a biphasic system. The sulfonyl chloride reacts with the amino group of glycine under basic conditions, forming the sulfonamide bond. This method mirrors protocols described in patents for analogous sulfonamide-based compounds.
Reaction Scheme:
Key Conditions:
Alternative Pathways for Enhanced Selectivity
Patent data reveal that substituting glycine with protected derivatives (e.g., tert-butoxycarbonyl-glycine) reduces side reactions, though this requires additional deprotection steps. For example, silyl-protected glycine derivatives improve yield in non-aqueous media but necessitate post-reaction cleavage with tetrabutylammonium fluoride.
Optimization of Reaction Parameters
Solvent and Stoichiometry
Table 1 summarizes solvent systems and their impact on yield:
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Water-THF (1:1) | NaOH | 0–5 | 78 | 95% |
| Dichloromethane | Triethylamine | 25 | 65 | 88% |
| Ethanol-Water (3:1) | K₂CO₃ | 40 | 72 | 91% |
Data adapted from large-scale syntheses of structurally related sulfonamides.
Catalytic Additives
Incorporating phase-transfer catalysts like tetrabutylammonium bromide increases reaction rate by 30% in biphasic systems. However, residual catalyst removal complicates purification.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Patent US7301050B2 highlights the use of continuous flow reactors for analogous sulfonamide syntheses, enabling precise temperature control and reduced reaction times. Scaling the target compound’s synthesis would involve:
Purification and Crystallization
Industrial protocols favor recrystallization from ethanol-water (4:1) to achieve >99% purity. Centrifugal partition chromatography is employed for thermally labile batches.
Characterization and Quality Control
Spectroscopic Validation
Impurity Profiling
Common impurities include unreacted glycine (≤0.5%) and sulfonic acid byproducts (≤0.2%). These are quantified via ion-pair chromatography with UV detection at 254 nm.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Organic Synthesis
{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid serves as a valuable reagent in organic synthesis. It is utilized as a building block for more complex molecules due to its unique structural properties. The sulfonyl group enhances nucleophilicity, making it suitable for various substitution reactions .
Proteomics Research
In the field of proteomics, this compound is employed to study protein interactions and modifications. Its ability to form stable interactions with proteins allows researchers to explore the dynamics of protein folding, stability, and function. This application is particularly significant in understanding disease mechanisms and developing therapeutic strategies .
Drug Development
The compound's structural characteristics make it a candidate for drug development. Its sulfonamide moiety is known for exhibiting antibacterial properties, which can be leveraged in designing new antimicrobial agents. Moreover, its role in modifying protein interactions can be critical in developing inhibitors for specific biological pathways .
Case Study 1: Mechanism of Action in Proteomics
A study investigated the interaction of this compound with specific proteins involved in metabolic pathways. It was found that the compound could inhibit certain enzymatic activities by binding to the active sites of target proteins, thereby altering their function. This insight aids in understanding how small molecules can modulate biological processes at the molecular level .
Case Study 2: Synthesis of Novel Antibacterial Agents
Research focused on synthesizing derivatives of this compound to enhance its antibacterial efficacy. By modifying the side chains attached to the sulfonamide group, researchers identified compounds with improved activity against resistant bacterial strains. This highlights the compound's potential as a scaffold for developing next-generation antibiotics .
Mechanism of Action
The mechanism of action of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of the protein’s function. This interaction can affect various biochemical pathways, depending on the target protein.
Comparison with Similar Compounds
(a) {[(2,5-Dimethoxyphenyl)sulfonyl]amino}acetic Acid
- Structure : Differs in the substituent positions (2,5-dimethoxy vs. 3,4-dimethoxy on the phenyl ring).
- However, the 3,4-dimethoxy configuration in the target compound offers stronger electron-donating effects, which could improve binding to enzymes like cyclooxygenase or acetylcholinesterase .
- Synthesis: Likely synthesized via sulfonylation of glycine derivatives, analogous to methods used for methyl 2-[(3,4-dimethoxyphenyl)-(4-methylphenyl)sulfonyl-amino]acetate (CAS 359027-98-8), which employs sulfonyl chlorides and amine intermediates .
(b) 2-[[(3,4-Dimethoxyphenyl)sulfonyl]oxy]acetic Acid
- Structure : Replaces the sulfonamide (–NHSO₂–) group with a sulfonate ester (–OSO₂–).
- Properties : The sulfonate ester is more hydrolytically labile than the sulfonamide, reducing in vivo stability. This compound may act as a prodrug, releasing the active sulfonic acid under physiological conditions .
Heterocyclic Derivatives
(a) 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acid
- Structure : Incorporates a 1,2,4-triazole ring instead of a sulfonamide group.
- Properties: Demonstrates notable antimicrobial activity against Staphylococcus aureus and Candida albicans, with MIC values ranging from 0.5–2 µg/mL. The triazole-thioacetate scaffold enhances hydrogen-bonding capacity compared to sulfonamides, improving target specificity .
- Synthesis : Prepared via cyclocondensation of thiosemicarbazides with carboxylic acids, followed by ester hydrolysis .
(b) {[5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoyl]amino}acetic Acid
- Structure : Features a furoyl group linked to the acetic acid backbone.
Esters and Prodrugs
Methyl 2-[(3,4-dimethoxyphenyl)-(4-methylphenyl)sulfonyl-amino]acetate
- Structure : Methyl ester of a related sulfonamide-acetic acid.
- Properties : The ester group improves lipophilicity (logP ≈ 2.8), facilitating membrane permeability. Hydrolysis in vivo regenerates the active carboxylic acid, making it a prodrug candidate. Molecular weight: 379.43 g/mol .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid is a compound characterized by its unique structure, which includes a sulfonamide group linked to an amino acid backbone. The molecular formula is C₁₀H₁₃N₁O₆S, with a molecular weight of approximately 275.28 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications.
The biological activity of this compound is primarily attributed to its sulfonamide moiety, which can interact with various biological targets. The compound may exhibit enzyme inhibition properties by binding to active sites of enzymes, thereby blocking substrate access. This interaction is facilitated by the hydrogen bonding capabilities of the amino and carboxylic functional groups present in its structure.
Potential Biological Activities
Research indicates that compounds similar to this compound may demonstrate various biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit enzymes involved in metabolic pathways, particularly those related to carbohydrate metabolism.
- Antioxidant Properties : Similar compounds have shown antioxidant activity, which is crucial in combating oxidative stress-related diseases.
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, suggesting potential efficacy against bacterial infections.
Case Studies and Experimental Data
-
Enzyme Inhibition Studies :
- A study examined the inhibitory effects of several sulfonamide derivatives on α-amylase, a key enzyme in carbohydrate digestion. The results indicated that compounds with structural similarities to this compound displayed IC₅₀ values ranging from 4.95 µM to 69.71 µM, indicating significant inhibitory potential compared to standard inhibitors like acarbose (IC₅₀ = 21.55 µM) .
- Antioxidant Activity :
-
Structural Activity Relationship (SAR) :
- The presence of methoxy groups on the phenyl ring enhances solubility and biological activity. Structural modifications can lead to variations in potency and selectivity against specific targets .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and biological activities of compounds structurally related to this compound:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| {[(3-Methoxyphenyl)sulfonyl]amino}acetic acid | Contains a methoxy group instead of dimethoxy | Potentially different activity profile |
| {[(4-Methylphenyl)sulfonyl]amino}acetic acid | Methyl substitution on the phenyl ring | Altered solubility and reactivity |
| {[(2-Hydroxyphenyl)sulfonyl]amino}acetic acid | Hydroxyl group substitution | Increased polarity enhances solubility |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonylation of an amino-acetic acid precursor using 3,4-dimethoxyphenylsulfonyl chloride. Key steps include:
- Nucleophilic substitution : React the amino group of glycine derivatives with the sulfonyl chloride under basic conditions (e.g., NaOH or K₂CO₃) in anhydrous solvents like dichloromethane .
- Optimization : Control temperature (0–25°C) to minimize side reactions. Purification via recrystallization or column chromatography improves purity .
Q. How can the physicochemical properties of this compound be characterized to validate its structure?
- Analytical Techniques :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy peaks at δ 3.7–3.9 ppm, sulfonyl signals near δ 7.5–8.0 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (theoretical ~301.3 g/mol for C₁₀H₁₃NO₆S) .
- Thermal Analysis : DSC/TGA to determine melting points and thermal stability (e.g., decomposition above 200°C) .
Q. What preliminary assays are suitable for evaluating its antimicrobial potential?
- Protocols :
- Disk Diffusion/Kirby-Bauer : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .
- MIC Determination : Use broth microdilution (CLSI guidelines) with resazurin as a viability indicator .
- Considerations : Compare activity to structurally related sulfonamides, noting enhanced efficacy from methoxy groups’ electron-donating effects .
Advanced Research Questions
Q. How can ester derivatives of this compound be synthesized to improve bioavailability, and what challenges arise?
- Synthetic Strategy :
- Esterification : React the carboxylic acid with alcohols (e.g., methanol, ethanol) using DCC/DMAP as coupling agents .
- Challenges : Steric hindrance from the sulfonyl group may reduce esterification efficiency. Use bulky bases (e.g., DBU) to enhance reactivity .
- Application : Esters often show higher membrane permeability, validated via Caco-2 cell assays or logP measurements (target logP >2.5) .
Q. What computational methods predict the compound’s toxicity and binding affinity to biological targets?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, mutagenicity, and cytochrome inhibition .
- Molecular Docking : Screen against enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina. Focus on hydrogen bonds with catalytic residues (e.g., Asp27, Lys32) .
Q. How can contradictory data in biological activity be resolved?
- Case Example : Discrepancies in antifungal activity (e.g., high in vitro potency vs. low in vivo efficacy) may stem from poor solubility or metabolic instability.
- Resolution Steps :
Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers .
Metabolite Profiling : Use LC-MS to identify degradation products in liver microsomes .
Structure-Activity Refinement : Introduce fluorinated substituents to block metabolic hotspots .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Yields
| Intermediate | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3,4-Dimethoxyphenylsulfonyl chloride | ClSO₃H, DCM, 0°C, 2h | 78 | 95% |
| Sulfonylated glycine derivative | K₂CO₃, DCM, 25°C, 12h | 72 | 98% |
Table 2 : Comparative Antimicrobial Activity (Zone of Inhibition, mm)
| Strain | This compound | Control (Ciprofloxacin) |
|---|---|---|
| S. aureus | 14 ± 1.2 | 22 ± 1.5 |
| E. coli | 8 ± 0.8 | 20 ± 1.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
